8-hydroxyquinoline-5-sulfonyl Chloride
Overview
Description
8-Hydroxyquinoline-5-sulfonyl Chloride is a derivative of 8-Hydroxyquinoline, which is an organic crystalline material made up of two rings: a phenol ring fused with a pyridine ring . It has a wide range of uses, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline-5-sulfonyl Chloride involves a solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline-5-sulfonyl Chloride has been characterized theoretically. Charge delocalization patterns and second-order perturbation energies of the most interacting orbitals have been computed and predicted. Geometrical parameters are in agreement with reported values .Chemical Reactions Analysis
The chemical reactions involving 8-hydroxyquinoline-5-sulfonyl Chloride are complex and involve interactions with various other compounds. For example, it forms a cocrystal with 5-chloro-8-hydroxyquinoline (CHQ) in a solvent-assisted co-grinding method .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline-5-sulfonyl Chloride are determined by its molecular structure. The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .Scientific Research Applications
Photoluminescence and Material Characterization
8-Hydroxyquinoline-5-sulfonyl chloride (8-HQ-SO2Cl) has been utilized in the synthesis of mesoporous silica with photoluminescent properties. A study by Badiei et al. (2011) demonstrated that attaching 8-HQ to mesoporous silica via sulfonamide bonds resulted in materials with distinctive fluorescence spectra, influenced by environmental factors.
Chemoselective Reactions in Organic Synthesis
Silva, Sousa, and Joussef (2009) investigated the reactions of 2-amino-8-hydroxyquinoline with different sulfonyl chlorides, including 8-hydroxyquinoline-5-sulfonyl chloride. Their research, published in Synthetic Communications, highlighted the chemoselectivity of these reactions, predominantly yielding arylsulfonate ester derivatives. This finding is crucial for understanding reaction mechanisms in organic synthesis (Silva, Sousa, & Joussef, 2009).
Antimicrobial and Antifungal Activities
Research by Dixit et al. (2010) in Applied Organometallic Chemistry explored the synthesis of a novel bi-dentate ligand containing 8-hydroxyquinoline and sulfonamide moieties. Their studies showed that these compounds exhibited significant antimicrobial and antifungal activities, surpassing those of parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010).
Metal-Ligand Interactions and Copper Catalysis
A study by Qiao et al. (2015) in Organic Letters developed a copper(I)-mediated sulfonylation protocol using 8-aminoquinoline amides and sulfonyl chlorides, demonstrating excellent substrate tolerance and moderate to good yields. This research is significant for understanding metal-ligand interactions and catalysis processes (Qiao et al., 2015).
Liposome-Water Partitioning Studies
Kaiser and Escher (2006) in Environmental Science & Technology investigated the role of 8-hydroxyquinolines, including 8-hydroxyquinoline-5-sulfonyl chloride, in the partitioning of copper into liposomes. Their study provided insights into the bioavailability and toxicity of hydrophobic ionogenic organic compounds in combination with metals (Kaiser & Escher, 2006).
Corrosion Inhibition
Tang et al. (2006) explored the synergistic inhibition effects of 8-hydroxyquinoline and chloride ion on the corrosion of cold-rolled steel in sulfuric acid. Their findings, published in Materials Chemistry and Physics, indicated a significant improvement in corrosion inhibition efficiency, with implications for industrial applications (Tang et al., 2006).
Safety And Hazards
8-Hydroxyquinoline-5-sulfonyl Chloride is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)8-4-3-7(12)9-6(8)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFQMZVJQUTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403706 | |
Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxyquinoline-5-sulfonyl Chloride | |
CAS RN |
64641-92-5 | |
Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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